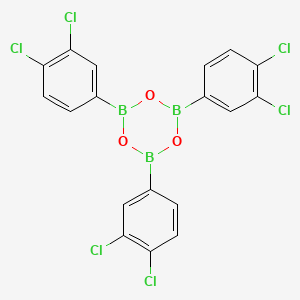
2,4,6-Tris(3,4-dichlorophenyl)boroxin
Descripción general
Descripción
2,4,6-Tris(3,4-dichlorophenyl)boroxin is a chemical compound with the molecular formula C18H9B3Cl6O3 . It is also known by other names such as Tris(3,4-dichlorophenyl)cycloboroxane and 3,4-Dichlorophenylboronic Anhydride . The compound appears as a white to light yellow to light orange powder or crystal .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius .Aplicaciones Científicas De Investigación
Lithium Ion Batteries : Novel fluorinated boroxines, including derivatives of 2,4,6-tris(3,4-dichlorophenyl)boroxin, have been investigated for potential applications in lithium ion batteries. Their utility comes from fluoride anion binding, ab initio calculations, and ionic conductivity measurements (Nair et al., 2009).
Two-Dimensional Covalent Organic Frameworks : The compound has been used in the synthesis of hybrid two-dimensional covalent organic frameworks. These materials, featuring good porosity and sorption properties, are useful in various applications due to their high thermal stability and unique morphological features (Gontarczyk et al., 2017).
Electrochemically Active Boronic Acid-Based Sensors : Derivatives of this compound have been synthesized and investigated as potential electrochemically active boronic acid-based glucose sensors. These sensors are designed with an intramolecular B–N bonding motif for binding at physiological pH (Norrild & Søtofte, 2002).
Electro-Fenton Systems : Related compounds have been studied in the context of electro-Fenton systems for the degradation of antimicrobials like triclosan and triclocarban. These systems are important for environmental remediation, particularly in water treatment (Sirés et al., 2007).
Catalysts for Oxygen Reduction Reaction : Boron/fluorine dual-doped carbons, synthesized using compounds like this compound, have been studied as catalysts for the oxygen reduction reaction in sustainable energy applications (Chokradjaroen et al., 2020).
Pharmaceutical Applications : A boroxine benzaldehyde complex, which includes a substituted boroxine compound, has been probed for its potential in pharmaceutical applications, particularly in the context of its interactions with electrons (Pereira-da-Silva et al., 2022).
Mecanismo De Acción
Target of Action
This compound is primarily used for proteomics research
Mode of Action
It is known that boroxin compounds can act as effective catalysts in various organic reactions . The specific interactions of 2,4,6-Tris(3,4-dichlorophenyl)boroxin with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
As a boroxin compound, it may be involved in various organic reactions as a catalyst . The downstream effects of these reactions depend on the specific context and are a topic of ongoing research.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the specific experimental context.
Análisis Bioquímico
Biochemical Properties
2,4,6-Tris(3,4-dichlorophenyl)boroxin plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form stable complexes with these biomolecules, influencing their activity and function. For instance, it can act as a catalyst in certain biochemical reactions, enhancing the reaction rate and efficiency .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect various types of cells, including those involved in immune responses and metabolic processes. By altering the signaling pathways, it can impact the cell’s response to external stimuli, thereby influencing overall cellular behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes, depending on the context of the reaction. The compound’s structure allows it to fit into the active sites of enzymes, either blocking the substrate from binding or facilitating the reaction. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to changes in cellular behavior, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may enhance certain biochemical reactions without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. The compound can either enhance or inhibit specific metabolic reactions, depending on the context. Its interactions with enzymes such as oxidoreductases and transferases are particularly noteworthy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity . It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization determines the compound’s interactions with other biomolecules and its overall effect on cellular function .
Propiedades
IUPAC Name |
2,4,6-tris(3,4-dichlorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9B3Cl6O3/c22-13-4-1-10(7-16(13)25)19-28-20(11-2-5-14(23)17(26)8-11)30-21(29-19)12-3-6-15(24)18(27)9-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMLOUSDQIZBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9B3Cl6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659778 | |
| Record name | 2,4,6-Tris(3,4-dichlorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133798-41-0 | |
| Record name | 2,4,6-Tris(3,4-dichlorophenyl)-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine](/img/structure/B1451282.png)
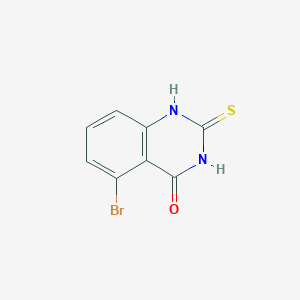
![(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1451285.png)
![6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1451288.png)

![3-[2-(4-Methyl-piperidin-1-YL)-ethoxy]-benzoic acid hydrochloride](/img/structure/B1451291.png)
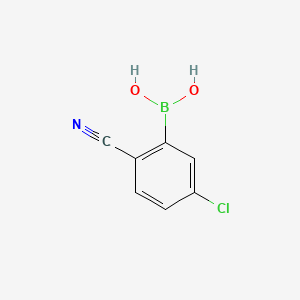
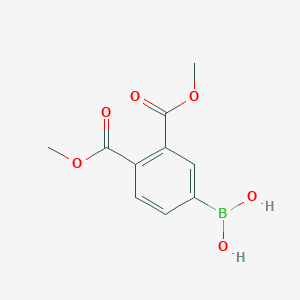
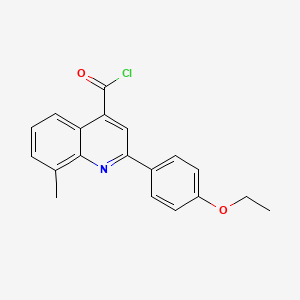
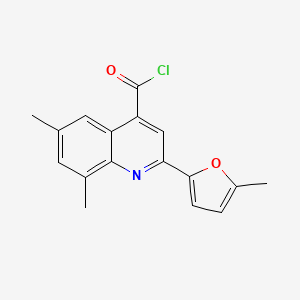
![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)
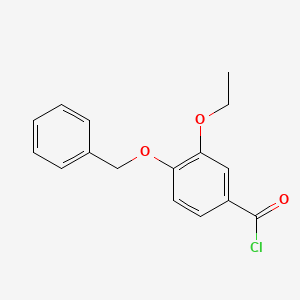
![2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1451302.png)

